Phenol, 4-(2-hydrazinoethyl)-

Description

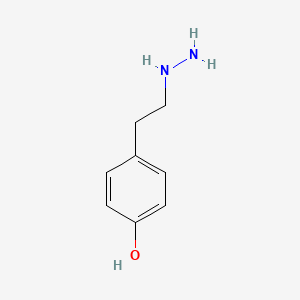

Phenol, 4-(2-hydrazinoethyl)- is a phenolic derivative featuring a hydrazinoethyl (-NH-NH₂) substituent at the para position of the benzene ring. This functional group imparts unique chemical reactivity, particularly in forming hydrazones and participating in condensation reactions. Hydrazine-containing compounds are often utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their nucleophilic and chelating capabilities .

Properties

CAS No. |

69717-84-6 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-(2-hydrazinylethyl)phenol |

InChI |

InChI=1S/C8H12N2O/c9-10-6-5-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6,9H2 |

InChI Key |

KBLDKGLSSFDZES-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNN)O |

Canonical SMILES |

C1=CC(=CC=C1CCNN)O |

Other CAS No. |

69717-84-6 |

Synonyms |

4-hydroxyphenelzine p-OHPZ |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Para-Substituted Phenols

The following table summarizes key molecular and physical properties of Phenol, 4-(2-hydrazinoethyl)- and its analogs:

Key Observations :

- Hydrazinoethyl vs. For example, Phenol, 4-(2-aminoethyl) has a high melting point (162°C) due to hydrogen bonding, which would likely be even more pronounced in the hydrazino analog .

- Hydrazinoethyl vs. Azidoethyl: Azido groups (-N₃) are highly reactive in click chemistry, whereas hydrazino groups are more suited for forming hydrazones or Schiff bases. The azido compound’s lower molecular weight (163.18 vs. ~165–170 estimated for Phenol, 4-(2-hydrazinoethyl)-) suggests differences in volatility and solubility .

- Morpholine Derivative: The morpholine ring in 4-(2-Hydrazinoethyl)morpholine introduces steric hindrance and alters solubility, making it more polar than a simple phenolic hydrazinoethyl derivative .

Physical and Chemical Properties

Boiling Points and Solubility

Phenol derivatives with hydrogen-bonding groups (e.g., -NH₂, -NH-NH₂) exhibit higher boiling points and water solubility compared to nonpolar substituents (e.g., phenylethyl). For example:

- Phenol, 4-(2-aminoethyl): Soluble in polar solvents due to -NH₂; melting point 162°C .

- Phenol, 4-(2-phenylethyl): Lower solubility in water; hydrophobic interactions dominate .

- Phenol, 4-(2-hydrazinoethyl)- (estimated): Likely higher solubility than aminoethyl analogs due to additional NH groups, enhancing hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4-(2-hydrazinoethyl)- and its derivatives?

- Synthesis often involves coupling hydrazine derivatives with phenolic precursors. For example, hydrazinylidene intermediates (e.g., 4-{2-[2-(4-chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl} compounds) can be synthesized via condensation reactions under controlled pH and temperature . Electrophilic substitution reactions on phenolic rings, such as Friedel–Crafts alkylation, may also introduce hydrazinoethyl groups .

Q. How can the structure of Phenol, 4-(2-hydrazinoethyl)- be validated experimentally?

- X-ray crystallography is a gold standard for structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, ensuring hydrogen-bonding networks (e.g., O–H⋯O interactions) are resolved . Mass spectrometry (e.g., electron ionization) provides molecular weight and fragmentation patterns, as demonstrated for structurally similar compounds like 4-(2-aminoethyl)phenol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Analyze - and -NMR to confirm hydrazinoethyl group integration (δ ~2.5–3.5 ppm for ethyl protons). IR spectroscopy identifies N–H stretching (~3300 cm) and phenolic O–H (~3200–3600 cm) . UV-Vis can detect conjugation effects between the phenolic ring and hydrazine moiety .

Advanced Research Questions

Q. How does the hydrazinoethyl substituent influence the reactivity of the phenolic ring in electrophilic substitution reactions?

- The hydrazinoethyl group acts as an electron-donating substituent via resonance, activating the ring toward electrophiles. For example, nitration or halogenation reactions may preferentially occur at the para position relative to the hydroxyl group. Comparative studies with analogs (e.g., 4-(3-bromopropoxy)phenol) suggest steric and electronic effects from substituent positioning significantly alter reaction pathways .

Q. What are the stability challenges of Phenol, 4-(2-hydrazinoethyl)- under ambient and experimental conditions?

- Hydrazine derivatives are prone to oxidation and hydrolysis. Store the compound under inert atmospheres (N/Ar) and low temperatures. Stability studies using HPLC with UV detection can monitor degradation products (e.g., quinones from oxidation) . Avoid acidic conditions, as protonation of the hydrazine group may trigger decomposition .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking models interactions with biological targets (e.g., enzymes with phenolic substrate-binding sites). For example, tyramine derivatives (structurally similar to 4-(2-aminoethyl)phenol) show receptor-binding affinities that can guide hypotheses .

Q. What strategies mitigate conflicting data in crystallographic and spectroscopic analyses?

- Cross-validation : Compare X-ray data (e.g., bond lengths resolved via SHELXL ) with NMR/IR results. For ambiguous hydrogen-bonding networks, use neutron diffraction or variable-temperature crystallography. If spectral noise complicates analysis (e.g., overlapping peaks), apply 2D NMR techniques (COSY, HSQC) .

Methodological Guidance

Q. How to design experiments for studying the compound’s role in radical scavenging or antioxidant activity?

- DPPH/ABTS assays : Quantify radical scavenging capacity via UV-Vis absorbance changes. Electrochemical methods (cyclic voltammetry) measure oxidation potentials, correlating with antioxidant efficacy. Include controls like ascorbic acid and reference phenolic antioxidants .

Q. What precautions are essential when handling Phenol, 4-(2-hydrazinoethyl)- in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.